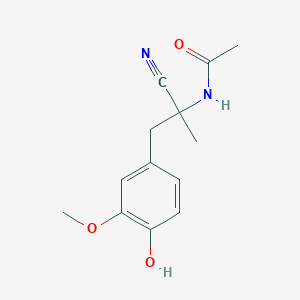
(-)-N-(1-Cyano-1-vanillylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-(1-Cyano-1-vanillylethyl)acetamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Properties
The compound has been studied for its analgesic effects, primarily due to its structural similarity to vanilloids, which interact with the transient receptor potential vanilloid 1 (TRPV1). This receptor is crucial in pain perception and thermoregulation. Preliminary studies suggest that (-)-N-(1-cyano-1-vanillylethyl)acetamide may modulate neurotransmitter systems involved in pain signaling pathways, potentially offering a new avenue for pain management therapies.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for treating various inflammatory conditions. The mechanism involves the modulation of inflammatory pathways, which warrants further investigation through clinical trials.
Synthetic Routes and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic pathways include:
- Formation of the Vanillyl Moiety : Using vanillin as a starting material.
- Cyanation Reaction : Introducing the cyano group through nucleophilic substitution.
- Acetamide Formation : Converting the intermediate into the final product through acylation.
These reactions require precise control over conditions to ensure high yields and purity.
Study on Pain Mechanisms
A significant study investigated the effects of this compound on chronic pain models in rodents. Results indicated a marked reduction in pain sensitivity, suggesting that this compound could effectively modulate pain pathways through TRPV1 activation .
Inflammatory Response Assessment
Another research project focused on the compound's impact on inflammatory markers in vitro. The findings revealed that treatment with this compound significantly lowered levels of TNF-alpha and IL-6, key cytokines involved in inflammation .
Propiedades
Número CAS |
14818-98-5 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
Clave InChI |
LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
SMILES canónico |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Key on ui other cas no. |
14818-97-4 14818-98-5 31915-71-6 13232-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















